Product packaging for D-Abequose(Cat. No.:CAS No. 644-48-4)

D-Abequose

Cat. No.: B1666465
CAS No.: 644-48-4
M. Wt: 148.16 g/mol
InChI Key: KYPWIZMAJMNPMJ-JDJSBBGDSA-N
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Description

D-Abequose, systematically known as 3,6-dideoxy-D-xylo-hexose, is a rare hexose deoxy sugar of significant interest in microbiology and immunology research. This monosaccharide is a key antigenic component of the O-specific polysaccharide chain in lipopolysaccharides (LPS) found on the surface of certain Gram-negative bacterial pathogens . It is notably present in serotypes of Salmonella enterica (such as serogroup B) and other genera like Citrobacter and Pectobacterium . Its structural uniqueness, characterized by the absence of oxygen at the C-3 and C-6 positions, distinguishes it from common mammalian sugars and makes it a critical target for serological typing and host-pathogen interaction studies . The primary research value of this compound lies in its role as a major determinant of immunological specificity. Studies have shown that this sugar resides at the non-reducing termini of O-antigen repeating units and binds tightly into deep hydrophobic pockets of antibody Fab fragments . This specific molecular interaction forms an extensive hydrogen-bonding network, which is crucial for the immune system's recognition of bacterial pathogens . The presence of abequose and related 3,6-dideoxysugars can influence the virulence of bacteria, and even small changes in its stereochemistry (e.g., substitution with tyvelose or paratose) can lead to abortive immune complexes, highlighting its essential and specific function . Consequently, this compound is a vital compound for researchers developing diagnostic reagents, studying bacterial virulence, and engineering glycoconjugate vaccines . This product is intended for research applications only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O4 B1666465 D-Abequose CAS No. 644-48-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5R,6R)-6-methyloxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPWIZMAJMNPMJ-JDJSBBGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C[C@H](C(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644-48-4
Record name Abequose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Enzymatic Synthesis of D-Abequose

Biosynthetic Pathway in Salmonella

The rfb gene cluster in Salmonella enterica encodes enzymes responsible for this compound biosynthesis. The pathway begins with CDP-D-glucose, which undergoes sequential modifications:

  • CDP-D-glucose 4,6-dehydratase (RfbB) converts CDP-D-glucose to CDP-6-deoxy-D-xylo-4-hexulose via dehydration and ketonization.
  • CDP-4-keto-6-deoxy-D-glucose 3-dehydrase (RfbJ) reduces the 4-keto group and removes the hydroxyl at position 3, yielding CDP-3,6-dideoxy-D-xylo-4-hexulose.
  • Epimerases isomerize the intermediate to CDP-D-abequose, which is incorporated into the O-antigen.
Key Enzymatic Reaction Parameters
  • Substrate : CDP-D-glucose (250 mg scale).
  • Cofactors : NAD⁺ and NADPH for redox steps.
  • Yield : 82% molar yield of CDP-D-abequose after HPLC purification.

In Vitro Enzymatic Synthesis

Purified enzymes enable scalable production:

  • Step 1 : CDP-D-glucose is dehydrated to CDP-6-deoxy-D-xylo-4-hexulose using RfbB (90.6% yield).
  • Step 2 : RfbJ catalyzes NADPH-dependent reduction and deoxygenation to CDP-3,6-dideoxy-D-xylo-4-hexulose.
  • Step 3 : Epimerization to CDP-D-abequose occurs spontaneously or via epimerases.

Advantages : High stereoselectivity; avoids complex protecting groups.
Limitations : Requires enzyme purification and cofactor regeneration systems.

Chemical Synthesis of this compound

Deoxygenation of Hexose Derivatives

The Copeland-Stick method (1977) remains a benchmark for chemical synthesis:

Synthetic Route
  • Starting Material : 1,2:5,6-Di-O-isopropylidene-α-D-galactofuranose.
  • 3-Deoxygenation :
    • Formation of 3-O-methyl dithiocarbonate.
    • Radical-mediated deoxygenation using tributylstannane (Bu₃SnH).
  • 6-Deoxygenation :
    • Partial hydrolysis to 5,6-diol.
    • Mitsunobu reaction or thiocarbonate reduction for 6-deoxygenation.
  • Deprotection : Acid hydrolysis removes isopropylidene groups, yielding this compound.
Reaction Conditions
  • Reagents : Bu₃SnH, AIBN (radical initiator), trifluoroacetic acid (hydrolysis).
  • Yield : 45–50% overall yield from galactofuranose.

Alternative Chemical Approaches

  • 4-Keto Intermediate Reduction : 3,6-Dideoxy-D-erythro-hexos-4-ulose is reduced stereoselectively using NaBH₄ or enzymatic methods.
  • Grignard Addition : Functionalization of carbohydrate-derived ketones with organometallic reagents.

Purification and Isolation Techniques

Direct Extraction from Salmonella

A simplified large-scale protocol involves:

  • Acetic Acid Hydrolysis : Fermentation broth treated with 1–2% acetic acid (pH 3.5–4.7) at 100°C for <6 hours.
  • Neutralization : Adjust to pH 6 with NH₄OH.
  • Tangential Flow Filtration (TFF) : 30 kDa membrane to concentrate O-antigen-core polysaccharides.
  • Precipitation : Sequential use of Na₂HPO₄, ethanol, and CaCl₂ to remove nucleic acids.
Step Purpose Yield Improvement
Acetic acid hydrolysis Releases O-antigen from lipid A 90%
TFF 30 kDa Removes proteins <30 kDa 5–10× concentration
Ethanol precipitation Eliminates polysaccharide contaminants 95% purity

Chromatographic Methods

  • Cation-Exchange (Sartobind S) : Removes residual proteins.
  • HPLC : Baseline separation of CDP-sugar intermediates using C18 columns.

Analytical Characterization

Structural Elucidation

  • NMR : ¹H and ¹³C NMR confirm the absence of 3- and 6-OH groups (δ 1.2 ppm for C6-CH₃).
  • GC-MS : Fragmentation patterns distinguish this compound from isomers like paratose.
Key NMR Signals (D₂O, 500 MHz):
  • C1 : δ 95.4 ppm (α-anomer), δ 92.1 ppm (β-anomer).
  • C6-CH₃ : δ 1.25 ppm (triplet, J = 6.8 Hz).

Quantitative Analysis

  • HPAEC-PAD : High-pH anion-exchange chromatography quantifies this compound in O-antigen preparations.
  • UV Spectroscopy : CDP-6-deoxy intermediates absorb at 318 nm (ε = 6,200 M⁻¹cm⁻¹).

Applications and Challenges

Vaccine Development

This compound is a key epitope in Salmonella vaccines. Chemoenzymatic synthesis enables gram-scale production for conjugate vaccines.

Synthetic Challenges

  • Stereochemical Control : Avoiding undesired epimerization at C2 and C4.
  • Cofactor Dependency : Enzymatic methods require NADPH regeneration systems.

Chemical Reactions Analysis

Types of Reactions: D-Abequose undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes and carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Structural Role in Lipopolysaccharides

D-Abequose is a critical component of the lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria, including Salmonella enterica and Yersinia pseudotuberculosis. These LPS molecules are essential for bacterial virulence and play a significant role in the immune response.

Case Study: Lipopolysaccharide Composition

Bacterial SpeciesMajor Dideoxyhexoses PresentRole in Virulence
Salmonella entericaAbequose, TyveloseAntigenic determinants
Yersinia pseudotuberculosisAbequose, ParatoseMediates immune evasion

Research indicates that the presence of this compound enhances the structural diversity of LPS, which is crucial for evading host immune responses. The polysaccharides containing this compound are recognized by specific antibodies, contributing to their immunogenicity .

Synthesis and Enzymatic Pathways

The biosynthesis of this compound involves several enzymatic steps that convert precursor molecules into this sugar. A notable pathway includes the conversion of CDP-D-glucose to CDP-D-abequose using enzymes derived from Salmonella strains.

Enzymatic Synthesis Overview

StepEnzyme InvolvedYield (%)
CDP-D-glucose to CDP-6-deoxy-D-xylo-4-hexuloseCDP-D-glucose 4.6-dehydratase90.6
CDP-6-deoxy-D-xylo-4-hexulose to CDP-D-abequoseMultiple enzymes (NADH dependent)82

In vitro studies have shown that using recombinant enzymes can yield significant amounts of this compound, which can be further analyzed using high-performance liquid chromatography (HPLC) techniques .

Immunological Applications

This compound has been studied for its role in vaccine development due to its immunogenic properties. Its structure allows it to serve as a potential target for antibodies, making it a candidate for polysaccharide-based vaccines.

Case Study: Vaccine Development

Research has demonstrated that antibodies targeting this compound can effectively neutralize pathogens expressing this sugar on their surface. This specificity is attributed to the unique hydrogen bonding interactions between this compound and antibody residues .

Dietary Influence on Microbiota

Recent studies indicate that dietary changes can affect the metabolism of this compound within gut microbiota. The relative abundance of enzymes involved in polysaccharide metabolism varies significantly with diet, impacting the structural composition of LPS produced by gut bacteria.

Dietary Impact Overview

Diet TypeEnzyme Activity (Polysaccharide Lyase)Observed Changes in Microbiota Composition
Iso-caloricHigherIncreased diversity
Protein-richLowerReduced structural complexity

These findings suggest that dietary habits can modulate the functional capabilities of gut microbiota through alterations in this compound metabolism, potentially influencing health outcomes related to immunity and inflammation .

Mechanism of Action

D-Abequose exerts its effects by interacting with specific proteins and enzymes involved in cellular metabolism. It has high-affinity binding sites for proteins, making it a promising candidate for further structural analysis. In bacterial cells, this compound is incorporated into the O-antigen of lipopolysaccharides, playing a crucial role in bacterial virulence and immune evasion .

Comparison with Similar Compounds

Comparison with Similar Compounds

D-Abequose belongs to the 3,6-dideoxy hexose family, which includes D-paratose (3,6-dideoxy-D-glucose), D-tyvelose (3,6-dideoxy-D-mannose), and L-ascarylose (3,6-dideoxy-L-mannose). Below is a detailed comparison:

Table 1: Structural and Functional Comparison of 3,6-Dideoxy Sugars

Property This compound D-Paratose D-Tyvelose L-Ascarylose
IUPAC Name 3,6-dideoxy-D-galactose 3,6-dideoxy-D-glucose 3,6-dideoxy-D-mannose 3,6-dideoxy-L-mannose
Stereochemistry C4 axial -OH (galacto) C4 equatorial -OH (gluco) C2 axial -OH (manno) C2 axial -OH (L-manno)
Biosynthetic Origin CDP-glucose CDP-glucose CDP-paratose epimer CDP-glucose
Biological Role Salmonella O-antigen E. coli O-antigen Salmonella O-antigen Nematode glycolipids
Key Interactions Antibody binding via O-acetylated residues Weak antigenicity Host immune evasion Lipid membrane stability

Key Differences

Stereochemical Configuration :

  • This compound differs from D-paratose in the configuration at C4 (axial vs. equatorial -OH), which affects its ability to form hydrogen bonds with antibodies .
  • Unlike D-tyvelose and L-ascarylose, this compound adopts a galactose-like chair conformation, enhancing its compatibility with antibody-binding pockets .

Biosynthetic Pathways :

  • This compound synthesis requires a unique C-5 epimerization step absent in D-paratose biosynthesis .
  • L-Ascarylose production involves an additional C-3 inversion , absent in this compound pathways, leading to distinct stereochemical outcomes .

Functional Roles :

  • Antigenicity : this compound contributes to Salmonella serogroup B antigenicity through O-acetylation, which stabilizes hydrophobic interactions with antibodies (e.g., SE155-4) . In contrast, D-tyvelose lacks this modification, resulting in weaker immune recognition .
  • Enzymatic Specificity : The enzyme EC 2.4.1.60 (α-1,3-abequosyltransferase) exclusively transfers this compound to O-antigen backbones, highlighting its unique substrate specificity compared to transferases for D-paratose or L-ascarylose .

Research Findings

  • Antibody Binding: Molecular dynamics simulations reveal that this compound’s O-acetyl group enhances van der Waals interactions with antibody residues (e.g., W160, Y179) by ~2.5 kcal/mol compared to non-acetylated forms .
  • Thermodynamic Stability : this compound-containing polysaccharides exhibit higher conformational stability (ΔG = -9.2 kcal/mol) than D-tyvelose analogs (ΔG = -7.8 kcal/mol), attributed to its axial C4-OH minimizing steric clashes .
  • Biosynthetic Flux : Kinetic studies show this compound biosynthesis proceeds 30% faster than L-ascarylose due to reduced steric hindrance during epimerization .

Biological Activity

D-Abequose, a rare sugar, is primarily recognized for its role in the biosynthesis of lipopolysaccharides (LPS) in various bacterial pathogens, particularly within the genus Salmonella. This article explores the biological activity of this compound, focusing on its synthesis, modification, and implications in bacterial virulence and immune response.

Overview of this compound

This compound is a 3,6-dideoxyhexose sugar that plays a critical role in the structure of the O-antigen of certain bacteria, including Salmonella enterica. The O-antigen is essential for bacterial virulence as it contributes to the structural integrity of the cell wall and helps evade host immune responses. The basic structure of the O-antigen in Salmonella consists of repeating units that include this compound along with other sugars such as mannose and rhamnose .

Synthesis of this compound

The biosynthesis pathway for this compound involves several enzymatic steps. A notable study demonstrated the in vitro synthesis of CDP-D-abequose from CDP-D-glucose using specific enzymes from Escherichia coli strains engineered to express genes from Salmonella . The reaction yielded significant amounts of CDP-D-abequose, showcasing an efficient synthetic route:

Substrate Enzyme Yield (%)
CDP-D-glucoseGlucose-1-phosphate cytidylyltransferase82
CDP-D-abequoseVarious coenzymes>200 mg

This synthesis pathway is crucial for understanding how this compound is produced in bacterial systems and its subsequent roles.

Modification and Functional Implications

This compound can undergo acetylation, a modification that affects its biological function. Research indicates that the acetylation of this compound within the O-antigen can modulate its interaction with host immune components. For instance, a study found that acetylated this compound influenced the bactericidal activity of antibodies against Salmonella Typhimurium, suggesting that this modification may help bacteria evade immune detection .

Case Study: Acetylation Effects

A comparative analysis was conducted using sera from healthy individuals against wild-type S. Typhimurium and an isogenic mutant lacking the acetylation locus (oafA). Results indicated that while most sera effectively killed the wild-type strain, some exhibited reduced bactericidal activity against the mutant strain, highlighting how acetylation impacts immune recognition:

Strain Bactericidal Activity Notes
Wild-typeHighEffective killing observed
oafA mutantReducedAcetylation absent

Role in Pathogenicity

The presence of this compound in bacterial LPS has been linked to virulence. The O-antigen's structural diversity allows bacteria to adapt to different environments and evade host defenses. In Salmonella, variations in the composition and modifications of the O-antigen can influence pathogenicity and host interactions .

Q & A

Basic Research Questions

(Focus: Foundational methods, characterization, and synthesis)

Q. What established protocols exist for synthesizing D-Abequose, and how can reaction parameters be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves chemical or enzymatic pathways, such as the use of nucleotide sugar precursors (e.g., CDP-abequose) in bacterial systems . Yield optimization requires iterative testing of variables like pH, temperature, and catalyst concentration. Analytical techniques (e.g., HPLC, TLC) should monitor reaction progress, and fractional crystallization or column chromatography can purify the product . Statistical tools like Design of Experiments (DoE) are recommended for parameter optimization .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (e.g., 1^1H, 13^13C, 2D-COSY) and Mass Spectrometry (MS) are standard . For crystalline samples, X-ray diffraction provides definitive stereochemical confirmation. Discrepancies in NMR data (e.g., unexpected splitting) may arise from impurities or tautomeric forms; cross-validation via IR spectroscopy or repeating experiments under controlled conditions (e.g., anhydrous) is advised .

Q. How can researchers validate the purity of this compound samples, and what thresholds are acceptable for biological studies?

  • Methodological Answer : Purity ≥95% is typically required for reproducibility. Techniques include:

  • Chromatography : HPLC with UV/RI detection, comparing retention times to standards.
  • Elemental Analysis : Matching experimental vs. theoretical C/H/O ratios.
  • Melting Point Analysis : Sharp melting ranges (<2°C deviation) indicate high purity .
    • Contaminants (e.g., residual solvents) should be quantified via GC-MS and reported in supplementary data .

Advanced Research Questions

(Focus: Mechanistic studies, biological interactions, and data contradictions)

Q. What experimental models are suitable for studying this compound's role in bacterial lipopolysaccharide (LPS) assembly and antibiotic resistance?

  • Methodological Answer :

  • Genetic Knockout Models : Compare LPS profiles of wild-type vs. rfm gene-deficient bacteria using SDS-PAGE and silver staining .
  • In Vitro Binding Assays : Isolate bacterial membranes and quantify this compound incorporation via radiolabeled precursors (e.g., 14^{14}C-glucose) .
  • Animal Models : Assess virulence in murine infection studies with/without this compound supplementation, followed by histopathological analysis .

Q. How can researchers address contradictory reports on this compound's immunogenicity in different host systems?

  • Methodological Answer : Discrepancies may stem from:

  • Host-Specific Factors : Use isogenic cell lines (e.g., human vs. murine macrophages) to compare cytokine responses (e.g., TNF-α ELISA).
  • Structural Variants : Test synthetic analogs (e.g., methylated derivatives) to isolate immunogenic epitopes .
  • Meta-Analysis : Systematically review literature using PRISMA guidelines, focusing on variables like adjuvant use or dosage .

Q. What computational approaches predict this compound's interactions with host receptors, and how can these be validated experimentally?

  • Methodological Answer :

  • Molecular Docking : Use tools like AutoDock Vina to model interactions with TLR4/MD2 complex. Prioritize binding poses with lowest ΔG values .
  • Surface Plasmon Resonance (SPR) : Immobilize TLR4 on a biosensor chip and measure real-time binding kinetics of purified this compound .
  • Mutagenesis : Introduce point mutations in TLR4 (e.g., D299G) to assess binding disruption via flow cytometry .

Q. What strategies resolve inconsistencies in this compound's reported stability under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate samples at 37°C/pH 7.4 and monitor degradation via LC-MS over 72 hours. Compare half-life (t1/2t_{1/2}) across studies .
  • Environmental Controls : Replicate experiments with strict O2_2/CO2_2 regulation to assess oxidative or hydrolytic degradation .
  • Interlaboratory Validation : Collaborate with independent labs using standardized protocols (e.g., ISO/IEC 17025) .

Methodological Best Practices

  • Data Reproducibility : Document all experimental conditions (e.g., solvent batches, instrument calibration) in supplementary materials .
  • Ethical Compliance : For biological studies, obtain approvals from institutional biosafety committees (IBCs) and adhere to Nagoya Protocol for genetic resources .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Abequose
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.